

Thalidomide-5'-O-C4-OH: Technical Guide to Structure, Synthesis, and PROTAC Applications

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Compound of Interest

Compound Name: *Thalidomide-5'-O-C4-OH*

Cat. No.: *B14774313*

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Executive Summary

Thalidomide-5'-O-C4-OH (also referred to as Thalidomide-5-O-C4-OH or 5-(4-hydroxybutoxy)thalidomide) is a functionalized Cereblon (CRBN) ligand derivative. It serves as a critical "degrader building block" in the synthesis of Proteolysis Targeting Chimeras (PROTACs). By tethering the E3 ubiquitin ligase substrate receptor Cereblon to a target protein of interest (POI) via a linker, this molecule facilitates the ubiquitination and subsequent proteasomal degradation of the POI.^[1]

This guide details the chemical identity, physicochemical properties, synthetic pathways, and experimental handling of **Thalidomide-5'-O-C4-OH**, providing a self-validating framework for its application in medicinal chemistry.

Chemical Identity and Physicochemical Properties^{[2][3][4][5]}

The molecule consists of a thalidomide core modified at the 5-position of the phthalimide ring with a 4-hydroxybutoxy ether linker. This "handle" allows for facile conjugation to ligands

targeting specific proteins (e.g., kinase inhibitors) via standard esterification or etherification chemistries.

Structural Nomenclature

- Common Name: **Thalidomide-5'-O-C4-OH**[2]
- IUPAC Name: 2-(2,6-dioxopiperidin-3-yl)-5-(4-hydroxybutoxy)isoindoline-1,3-dione
- Functional Class: E3 Ligase Ligand-Linker Conjugate (Cereblon-recruiting)

Physicochemical Data Table

Property	Value	Notes
Molecular Formula		
Molecular Weight	346.33 g/mol	
CAS Number	2241315-09-1	Identifier used in major chemical catalogs
Solubility	DMSO (50 mg/mL), DMF	Poorly soluble in water; requires organic co-solvent
Appearance	Off-white to pale yellow solid	
pKa	~10.5 (Glutarimide NH)	Acidic proton on the imide ring
Storage	-20°C, desiccated	Hydrolysis-sensitive (phthalimide ring opening)

Synthetic Methodology and Characterization

The synthesis of **Thalidomide-5'-O-C4-OH** relies on the functionalization of 5-hydroxythalidomide. The following protocol is designed for high purity and reproducibility.

Synthesis Workflow (Logic Diagram)



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Figure 1: Step-wise synthetic route for **Thalidomide-5'-O-C4-OH** synthesis.

Detailed Protocol

Step 1: Preparation of 5-Hydroxythalidomide

- Reagents: 4-Hydroxyphthalic anhydride (1.0 eq), 3-Aminopiperidine-2,6-dione hydrochloride (1.0 eq), Potassium acetate (3.0 eq).
- Solvent: Glacial acetic acid.
- Procedure:
 - Suspend reagents in acetic acid.
 - Reflux at 120°C for 4–6 hours. Monitoring via LC-MS should show conversion to mass .
 - Cool to room temperature. The product often precipitates.
 - Filter, wash with water and ethanol, and dry under vacuum.

Step 2: Alkylation to **Thalidomide-5'-O-C4-OH**

- Reagents: 5-Hydroxythalidomide (1.0 eq), 4-Bromo-1-butanol (1.2 eq), Potassium carbonate (, 2.0 eq).
- Solvent: Anhydrous DMF (Dimethylformamide).
- Procedure:

- Dissolve 5-Hydroxythalidomide in DMF under atmosphere.
- Add and stir for 30 minutes to deprotonate the phenol.
- Add 4-Bromo-1-butanol dropwise.
- Heat to 60°C for 12–16 hours.
- Work-up: Dilute with water (10x volume) to precipitate the crude product or extract with Ethyl Acetate.
- Purification: Silica gel chromatography (DCM:MeOH gradient 98:2 to 90:10).

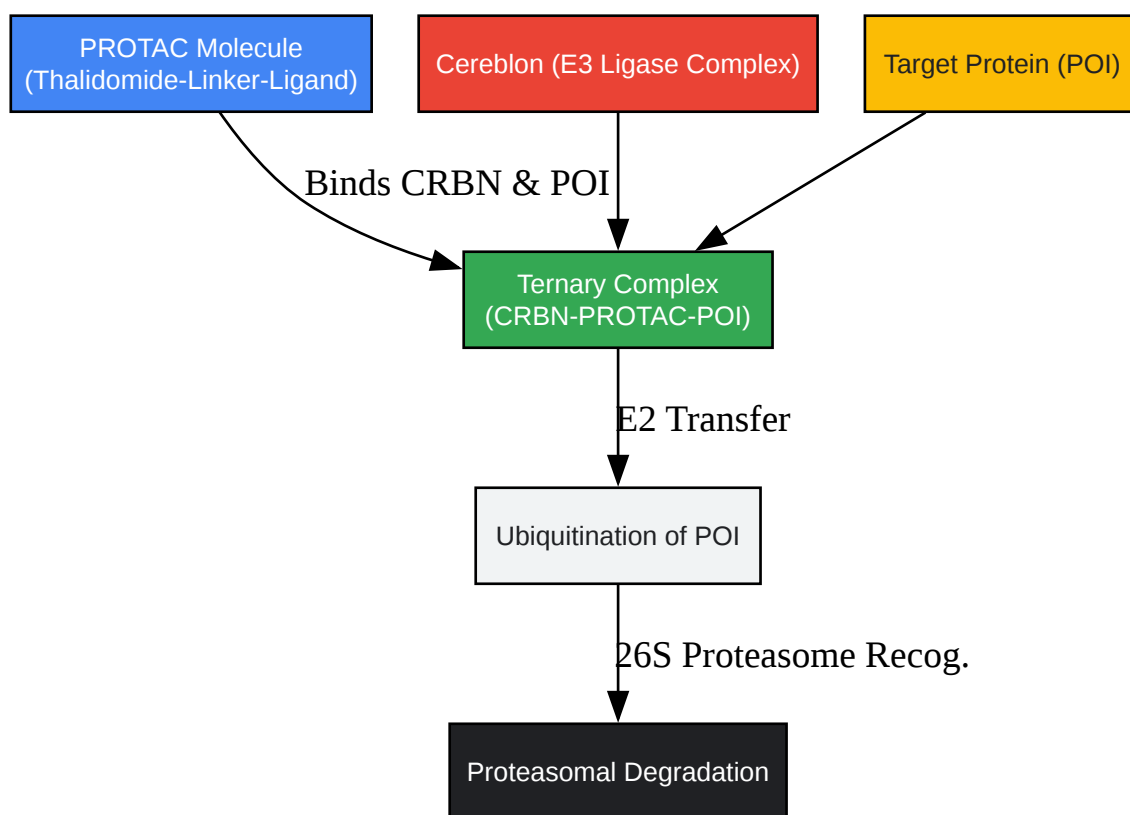
Validation Criteria:

- ¹H NMR (DMSO-d₆): Look for the triplet at ~4.1 ppm (O-CH₂) and the multiplet for the glutarimide proton at ~5.1 ppm.
- MS (ESI): m/z 347.1

Mechanism of Action in PROTACs

Thalidomide-5'-O-C4-OH functions as the "anchor" for the E3 ligase. When conjugated to a target ligand, it induces the formation of a ternary complex.

Mechanistic Pathway



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Figure 2: The PROTAC-mediated degradation pathway initiated by Thalidomide-based linkers.

Causality in Design

The choice of the C4 (butyl) linker is not arbitrary.

- **Steric Separation:** The 4-carbon chain provides sufficient distance to prevent steric clash between the E3 ligase and the target protein, while being short enough to maintain "cooperativity" in ternary complex formation.
- **Solubility:** The hydroxyl terminus increases polarity compared to pure alkyl chains, aiding in the solubility of the final PROTAC construct.
- **Synthetic Versatility:** The primary alcohol (-OH) is a "universal handle," readily convertible to a mesylate/tosylate (for nucleophilic substitution), an aldehyde (for reductive amination), or a carboxylic acid (for amide coupling).

Handling and Stability Protocols

Stability Warning

Thalidomide derivatives contain a glutarimide ring and a phthalimide ring, both of which are susceptible to hydrolysis under basic conditions (pH > 8).

- Protocol: Always perform conjugation reactions in neutral or slightly acidic buffers, or in anhydrous organic solvents (DMF/DMSO).
- Storage: Store solid powder at -20°C. DMSO stock solutions should be used immediately or stored at -80°C to prevent ring-opening hydrolysis.

Safety

- Teratogenicity: Like the parent compound thalidomide, this derivative must be treated as a potential teratogen.[3] Handle inside a fume hood with double nitrile gloves.

References

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